2-chloro-9H-carbazole chemical properties and structure
2-chloro-9H-carbazole chemical properties and structure
An In-depth Technical Guide to 2-chloro-9H-carbazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of many biologically active substances.[1][2] The tricyclic structure, consisting of two benzene rings fused to a five-membered nitrogen-containing ring, imparts notable thermal stability and unique electronic properties.[1][3] Among the halogenated carbazoles, 2-chloro-9H-carbazole emerges as a versatile building block in organic synthesis, materials science, and pharmaceutical research.[4] Its unique electronic characteristics make it a valuable precursor for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-chloro-9H-carbazole, offering field-proven insights for researchers and developers.
Chemical Structure and Properties
2-chloro-9H-carbazole is an aromatic heterocyclic compound with the molecular formula C12H8ClN.[5] The chlorine substituent at the 2-position of the carbazole ring significantly influences its electronic properties and reactivity.
Molecular Structure
The structure of 2-chloro-9H-carbazole is characterized by a planar tricyclic system. The nitrogen atom in the five-membered ring is sp2 hybridized, and its lone pair of electrons participates in the aromatic system.
-
IUPAC Name: 2-chloro-9H-carbazole[5]
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InChI: InChI=1S/C12H8ClN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 2-chloro-9H-carbazole is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 201.65 g/mol | [4][5] |
| Appearance | White to orange to green powder to crystal | [4] |
| Melting Point | 243 - 247 °C | [4] |
| Molecular Formula | C12H8ClN | [4][5] |
| CAS Number | 10537-08-3 | [5][7] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 0 | [5] |
| Rotatable Bond Count | 0 | [5] |
Synthesis and Reactivity
The synthesis of 2-chloro-9H-carbazole and its derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of substituted biphenyls.
Synthetic Pathways
A notable method for synthesizing N-H carbazoles involves the consecutive amination and C-H activation of 2-chloroanilines with aryl bromides.[8] This palladium-catalyzed reaction can often be performed in a one-pot, tandem manner, providing an efficient route to a range of carbazole derivatives.[8]
Another synthetic approach is the visible-light-driven Cadogan reaction, which allows for a mild, metal-free synthesis of carbazoles from nitrobiarenes.[9] This photochemical method utilizes an organic photosensitizer to facilitate the cyclization under gentle conditions.[9]
Caption: Palladium-catalyzed synthesis of N-H carbazoles.
Key Reactions
The N-H group and the aromatic rings of 2-chloro-9H-carbazole are the primary sites for chemical modifications. The nitrogen atom can be readily alkylated or arylated. The chlorine atom can be substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This chemical versatility is key to tailoring the properties of the resulting molecules for specific applications.[10]
Applications in Research and Development
The unique structural and electronic properties of 2-chloro-9H-carbazole and its derivatives have led to their application in diverse fields, from materials science to drug discovery.
Organic Electronics
2-chloro-9H-carbazole is a crucial building block in the synthesis of materials for organic electronic devices.[4] Its derivatives are utilized in:
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Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are known for their excellent hole-transporting properties and high thermal stability, making them suitable for use in the emissive and hole-transport layers of OLEDs.[1][4]
-
Organic Photovoltaics (OPVs): The electron-rich nature of the carbazole moiety makes it an effective donor component in OPV devices.[4]
-
Fluorescent Dyes: It serves as a precursor for fluorescent dyes used in biological imaging and diagnostics.[4]
Pharmaceutical and Medicinal Chemistry
Carbazole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development.[2][11] Research has explored their potential as:
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Anticancer Agents: Certain carbazole derivatives have shown promise in inhibiting tumor growth.[4][12]
-
Antibacterial and Antifungal Agents: The carbazole nucleus is a key component in various compounds exhibiting antimicrobial properties.[12][13] For example, some derivatives have shown inhibitory effects against bacteria like E. coli and S. aureus.[14][15]
-
Anti-inflammatory Agents: N-phenylacetamide-functionalized carbazoles have demonstrated excellent anti-inflammatory activity.[2]
-
Antiviral Agents: Chloro-1,4-dimethyl-9H-carbazole derivatives have been investigated for their anti-HIV activity.[16][17]
Caption: Drug development workflow using 2-chloro-9H-carbazole.
Experimental Protocols
Synthesis of N-Aryl-2-chloroanilines
This protocol is adapted from a general method for the synthesis of 2-chloro(N-aryl)anilines.[8]
-
Suspend NaOtBu (2.5 mmol), Pd(OAc)2 (0.02 mmol), and [HPtBu3][BF4] (0.025 mmol) in toluene (3 mL).
-
Add the appropriate 2-chloroaniline (0.5 mmol) and aryl bromide (0.51 mmol).
-
Seal the microwave vial and heat at the desired temperature and time.
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After cooling, quench the reaction with aqueous HCl.
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Extract the organic phase with a suitable solvent (e.g., CH2Cl2).
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Dry the organic layer over MgSO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Characterization Techniques
The structural elucidation of 2-chloro-9H-carbazole and its derivatives relies on a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the proton and carbon framework of the molecule.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups, such as the N-H stretch in the carbazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.[18]
Caption: Workflow for the characterization of carbazole derivatives.
Safety and Handling
2-chloro-9H-carbazole is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.
Hazard Identification
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Health Hazards: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5][19] Suspected of causing genetic defects and cancer.[20]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[19][21]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[21][22]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[22] Wash hands thoroughly after handling.[22]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[22] Store locked up.[22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[19]
Conclusion
2-chloro-9H-carbazole is a highly valuable and versatile compound in modern chemical research and development. Its unique electronic and structural features make it an essential precursor for advanced materials in organic electronics and a promising scaffold for the design of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic methodologies, and handling procedures is paramount for its effective and safe utilization in the laboratory and industry. As research continues to uncover new applications and synthetic routes, the importance of 2-chloro-9H-carbazole in science and technology is set to grow.
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